molecular formula C23H33BF4N2 B1355237 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate CAS No. 286014-42-4

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Cat. No.: B1355237
CAS No.: 286014-42-4
M. Wt: 424.3 g/mol
InChI Key: KVWCCJYLKCSVME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be a catalyst for cross-coupling reactions .

Mode of Action

As a catalyst, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate facilitates the reaction process without being consumed in the reaction. It lowers the activation energy, thereby increasing the rate of the reaction .

Biochemical Pathways

As a catalyst, it’s involved in various chemical reactions, including cross-coupling reactions .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. As a catalyst, it increases the efficiency and speed of these reactions .

Biochemical Analysis

Biochemical Properties

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions at elevated temperatures . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical processes. Additionally, the imidazolium core can engage in hydrogen bonding and electrostatic interactions with biomolecules, further enhancing its catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to high temperatures or reactive environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and metabolic activity being noted over extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate, which is then cyclized with formaldehyde and ammonium tetrafluoroborate to yield the final product . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is known to undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .

Comparison with Similar Compounds

  • 1,3-Diisopropylimidazolium tetrafluoroborate
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Dicyclohexylimidazolium tetrafluoroborate

Uniqueness: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate stands out due to its unique adamantyl groups, which provide significant steric hindrance and stability. This makes it particularly effective in catalytic applications where selectivity and stability are crucial .

Properties

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCCJYLKCSVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584749
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286014-42-4
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Reactant of Route 6
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

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